(3-Amino-5-bromopyridin-2-yl)methanol
Overview
Description
“(3-Amino-5-bromopyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H7BrN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3rd position with an amino group (-NH2) and at the 5th position with a bromine atom (Br). A methanol group (-CH2OH) is attached to the 2nd position of the pyridine ring .Scientific Research Applications
Synthesis of Substituted Pyridine Derivatives
(3-Amino-5-bromopyridin-2-yl)methanol is utilized in the synthesis of substituted iminopyridines and terpyridine derivatives. These compounds are synthesized through a one-pot three-component reaction involving ylidenecyanoacetamides, malononitrile, and 2-amino-5-bromopyridine in methanol. These synthesized compounds are confirmed by NMR spectroscopy, demonstrating their potential in creating novel pyridine-based compounds (Naghiyev et al., 2019).
Synthesis and Characterization of Schiff Base Metal Complexes
The compound is involved in the preparation of Schiff base ligands through the condensation with salicylaldehyde, leading to different metal complexes with Co(II) and Cu(II). These complexes exhibit significant thermal properties and electrical conductivity, highlighting the utility of this compound in creating functional materials with potential applications in electronics and material science (Kaya et al., 2021).
Influence on Binding Constants in Chemical Reactions
Studies involving the compound in methanol solutions have shown its influence on binding constants in chemical reactions. For example, it's used in the analysis of the equilibrium constant changes in reactions involving β-cyclodextrin and γ-cyclodextrin, demonstrating the impact of this compound in understanding complex chemical dynamics (Mrozek et al., 2002).
Catalysis in Organic Reactions
This compound plays a role in the preparation of highly active catalysts for Huisgen 1,3-dipolar cycloadditions. Its inclusion in catalyst development demonstrates its importance in facilitating efficient and selective organic reactions, contributing to advancements in synthetic organic chemistry (Ozcubukcu et al., 2009).
Development of Novel Chiral Ligands
It's utilized in the synthesis of novel chiral ligands for catalytic reactions. These ligands exhibit unique stereocontrol behavior in benchmark reactions like the addition of diethylzinc to benzaldehyde, highlighting its role in enantioselective catalysis (Alvarez-Ibarra et al., 2010).
Synthesis of Isoxazoles
The compound is employed in the selective preparation of amino-isoxazoles, showcasing its versatility in the synthesis of heterocyclic compounds which have various applications in pharmaceuticals and agrochemicals (Sobenina et al., 2005).
Mechanism of Action
Target of Action
Similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value . These compounds often serve as pharmacophores, interacting with various biological targets to exert their effects .
Mode of Action
It’s known that similar compounds interact with their targets, leading to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.
Biochemical Pathways
It’s worth noting that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been associated with various medicinal applications, suggesting they may influence a range of biochemical pathways .
Result of Action
Similar compounds have been noted for their varied medicinal applications, suggesting they may have significant molecular and cellular effects .
Properties
IUPAC Name |
(3-amino-5-bromopyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYPEZDWRWAWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291982 | |
Record name | 2-Pyridinemethanol, 3-amino-5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-68-3 | |
Record name | 2-Pyridinemethanol, 3-amino-5-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinemethanol, 3-amino-5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301291982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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